3-(3-Bromo-5-fluoro-phenyl)-propionic acid methyl ester
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Overview
Description
3-(3-Bromo-5-fluoro-phenyl)-propionic acid methyl ester is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-fluoro-phenyl)-propionic acid methyl ester typically involves the esterification of 3-(3-Bromo-5-fluoro-phenyl)-propionic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-5-fluoro-phenyl)-propionic acid methyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of 3-(3-Amino-5-fluoro-phenyl)-propionic acid methyl ester.
Reduction: Formation of 3-(3-Bromo-5-fluoro-phenyl)-propanol.
Oxidation: Formation of 3-(3-Bromo-5-fluoro-phenyl)-propionic acid.
Scientific Research Applications
3-(3-Bromo-5-fluoro-phenyl)-propionic acid methyl ester has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting specific biological pathways.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-fluoro-phenyl)-propionic acid methyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine and fluorine atoms on the phenyl ring enhances its binding affinity to these targets, leading to inhibition or activation of specific biological pathways. The ester group can undergo hydrolysis to release the active acid form, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromo-5-fluoro-phenyl)-propionic acid
- 3-(3-Bromo-5-fluoro-phenyl)-propanol
- 3-(3-Amino-5-fluoro-phenyl)-propionic acid methyl ester
Uniqueness
3-(3-Bromo-5-fluoro-phenyl)-propionic acid methyl ester is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C10H10BrFO2 |
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Molecular Weight |
261.09 g/mol |
IUPAC Name |
methyl 3-(3-bromo-5-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H10BrFO2/c1-14-10(13)3-2-7-4-8(11)6-9(12)5-7/h4-6H,2-3H2,1H3 |
InChI Key |
GUEMEHKGHPILJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC(=CC(=C1)Br)F |
Origin of Product |
United States |
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